molecular formula C6H4F5N3S B6163858 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene CAS No. 714-95-4

1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene

Cat. No. B6163858
CAS RN: 714-95-4
M. Wt: 245.2
InChI Key:
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Description

1-Azido-4-(pentafluoro-lambda6-sulfanyl)benzene, commonly referred to as APFSB, is a synthetic organic compound that is widely used in scientific research. It has a wide range of applications in various fields, such as biochemistry, medicinal chemistry, and materials science. APFSB is a useful reagent in organic synthesis due to its unique reactivity and versatility. It is also used as a catalyst in the synthesis of various compounds.

Scientific Research Applications

APFSB has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a starting material for the synthesis of other compounds. It is also used as a probe for studying the structure and reactivity of organic molecules. In addition, APFSB has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.

Mechanism of Action

The mechanism of action of APFSB is not fully understood. It is believed that the nitro-sulfonate intermediate formed in the synthesis of APFSB is responsible for its reactivity. This intermediate is capable of undergoing a rearrangement reaction, leading to the formation of the desired product. In addition, the nitro-sulfonate intermediate is capable of forming covalent bonds with other molecules, allowing it to act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of APFSB are not fully understood. However, it is known that APFSB is capable of forming covalent bonds with other molecules, which could lead to changes in the structure and function of proteins and other molecules. In addition, APFSB has been found to have antimicrobial activity, which could be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The main advantage of using APFSB in lab experiments is its high reactivity and versatility. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a starting material for the synthesis of other compounds. In addition, APFSB is relatively inexpensive and readily available. The main limitation of using APFSB in lab experiments is its potential toxicity. It is important to use protective equipment, such as gloves and eye protection, when handling APFSB.

Future Directions

The potential future directions for APFSB include the development of new pharmaceuticals, the use of APFSB as a catalyst in the synthesis of other compounds, and the use of APFSB as a probe for studying the structure and reactivity of organic molecules. In addition, further research could be conducted to explore the biochemical and physiological effects of APFSB, as well as its potential toxicity. Finally, research could be conducted to explore the potential applications of APFSB in materials science and other fields.

Synthesis Methods

APFSB can be synthesized by the reaction of 1-azido-4-nitrobenzene (1-ANB) with pentafluorosulfanyl chloride (PFSC). The reaction is conducted in a two-step process. First, 1-ANB is reacted with PFSC in the presence of a base, such as potassium tert-butoxide, in an organic solvent, such as dichloromethane. This reaction forms a nitro-sulfonate intermediate, which then undergoes a rearrangement to form the desired product, APFSB. This reaction is typically carried out at room temperature, though higher temperatures can be used to speed up the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene involves the introduction of an azide group and a pentafluoro-lambda6-sulfanyl group onto a benzene ring.", "Starting Materials": [ "4-nitrophenol", "sodium azide", "pentafluorosulfur trifluoride", "sodium hydride", "dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "4-nitrophenol is first converted to 4-nitrophenyl acetate using acetic anhydride and pyridine as a catalyst.", "The resulting 4-nitrophenyl acetate is then reduced to 4-aminophenyl acetate using sodium borohydride.", "4-aminophenyl acetate is then diazotized using sodium nitrite and hydrochloric acid to form 4-diazoaminophenyl acetate.", "The diazo compound is then reacted with sodium azide in dimethylformamide to form 1-azido-4-diazoaminophenyl acetate.", "Pentafluorosulfur trifluoride is then added to the reaction mixture to replace the diazo group with a pentafluoro-lambda6-sulfanyl group, forming 1-azido-4-(pentafluoro-lambda6-sulfanyl)phenyl acetate.", "The final step involves the removal of the acetate group using sodium hydroxide in ethanol to yield 1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene." ] }

CAS RN

714-95-4

Product Name

1-azido-4-(pentafluoro-lambda6-sulfanyl)benzene

Molecular Formula

C6H4F5N3S

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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